![molecular formula C15H13N3O2S B5572276 3,5-dimethyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5572276.png)
3,5-dimethyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to "3,5-dimethyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide" involves several chemical reactions, including the condensation of diketene, aliphatic or aromatic amines, aromatic aldehydes, and 6-amino-1,3-dimethyluracil in the presence of a catalytic amount of p-toluenesulfonic acid under mild conditions at ambient temperature, yielding high yields of the desired products (Shaabani et al., 2009).
Molecular Structure Analysis
The molecular structure of these compounds has been confirmed using various analytical techniques such as 1 H NMR spectral data and elemental analysis. The NMR spectra often include distinct signals corresponding to different functional groups within the molecule, providing insight into the structural composition of these compounds (Kolisnyk et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving these compounds can lead to the formation of novel derivatives with potential biological activities. For example, 3-amino derivatives have shown significant antimicrobial activity against various strains, indicating the chemical reactivity and potential utility of these compounds in developing antimicrobial agents (Kolisnyk et al., 2015).
Scientific Research Applications
Antimicrobial Activity
3,5-dimethyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide and its derivatives have been studied for their antimicrobial properties. Notably, these compounds have shown significant activity against various strains of microorganisms, including Proteus vulgaris, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans, with some compounds exhibiting higher activity than reference drugs like streptomycin and metronidazole (Kolisnyk et al., 2015).
Antifungal Activities
Certain derivatives of 3,5-dimethyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide have demonstrated promising antifungal activities. These compounds have been evaluated against various fungal strains, including Candida albicans, and have shown potential in this area (Zamaraeva et al., 2015).
Anticancer and Anti-Inflammatory Activities
Some derivatives of this compound have been synthesized and screened for their anti-inflammatory and anti-cancer activities. These studies have led to the identification of compounds that exhibit significant biological activity in these areas, highlighting the potential of these derivatives in therapeutic applications (Rahmouni et al., 2016).
Chemical Synthesis and Structural Studies
Research has also focused on the synthesis and structural analysis of these compounds. Studies have explored various synthetic methods and structural modifications to understand their conformational features and potential applications in medicinal chemistry (Nagarajaiah & Begum, 2014).
Safety and Hazards
Future Directions
The rapid development in bacterial resistance to many antibiotics has led researchers to discover new antibacterial drug candidates . The discovery of selective TrmD inhibitors in the series of carboxamide derivatives of thienopyrimidines has provided a basis for further modification of similar structures, aimed at the development of promising antibacterial agents . This suggests that “3,5-dimethyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide” and similar compounds could be of interest in future research in this area.
properties
IUPAC Name |
3,5-dimethyl-4-oxo-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-9-11-14(16-8-18(2)15(11)20)21-12(9)13(19)17-10-6-4-3-5-7-10/h3-8H,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWCKTKEAXLFMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)C)C(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-4-oxo-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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